(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine
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Overview
Description
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound with two methoxyphenyl groups attached to the ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 2-methoxybenzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents or nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which (1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid: Another chiral compound with methoxyphenyl groups.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with similar structural features and applications.
Uniqueness
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(2-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O2/c1-19-17(13-9-5-7-11-15(13)21-3)18(20-2)14-10-6-8-12-16(14)22-4/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
InChI Key |
RIRNKRKKTBVHQS-ROUUACIJSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC=CC=C1OC)[C@H](C2=CC=CC=C2OC)NC |
Canonical SMILES |
CNC(C1=CC=CC=C1OC)C(C2=CC=CC=C2OC)NC |
Origin of Product |
United States |
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